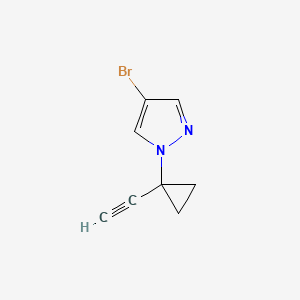

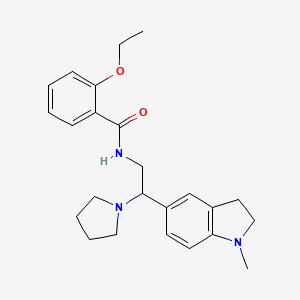

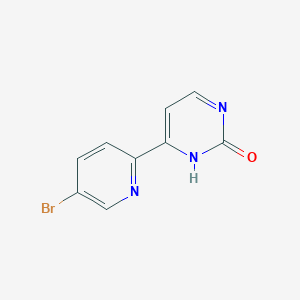

![molecular formula C17H21NO4S B2713084 methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate CAS No. 1082689-76-6](/img/structure/B2713084.png)

methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the pleasant odors of fruits and flowers .

Synthesis Analysis

Esters are commonly synthesized via a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis

The structure of esters includes a carbon-to-oxygen double bond, also known as a carbonyl group, and a carbon-to-oxygen single bond . The single-bonded oxygen is also bonded to another carbon atom .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . In hydrolysis, the ester is broken down into its constituent alcohol and acid .Physical And Chemical Properties Analysis

The physical and chemical properties of an ester depend on its structure. Generally, esters have lower boiling points than the corresponding acids or alcohols due to the lack of hydrogen bonding . They are often volatile, contributing to the aroma of fruits and flowers .Wissenschaftliche Forschungsanwendungen

Anticancer Applications : Organotin(IV) complexes with amino acetate functionalized Schiff bases, including variations of the target compound, have been synthesized and characterized. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).

Synthesis and Catalysis : The compound has been involved in reactions related to cobalt carbonyl-catalyzed hydroesterification, demonstrating its potential in synthetic chemistry and catalysis. Such reactions are crucial for the synthesis of various organic compounds (Matsuda, 1973).

Food and Organism Studies : In the context of food and living organisms, related compounds have been studied for their role in forming advanced glycation end-products. These compounds are associated with complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).

Functionalization in Organic Chemistry : Research has been conducted on the incorporation of thiophene moieties in electrophilic reactions. The compound could be used as a synthetic equivalent for the functionalization of long-chain esters, showing its utility in organic synthesis (Yang et al., 2000).

Reactions with Organophosphorus Reagents : Studies have explored the reactions of similar di-ketone compounds with various organophosphorus reagents. These reactions lead to the formation of diverse olefinic and cyclic products, highlighting the versatility of these compounds in chemical syntheses (Boulos et al., 2012).

Eigenschaften

IUPAC Name |

methyl (5E)-5-[(3S,4S)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9+/t13-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJYJQFKNLLGNV-LJIZWLQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C/1\[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

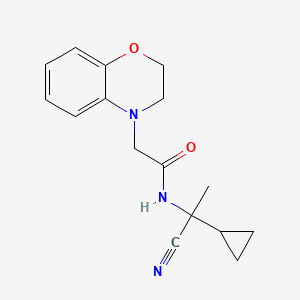

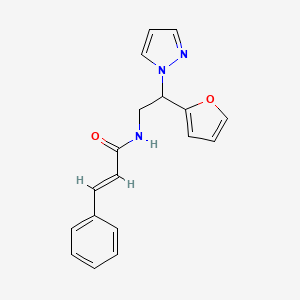

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

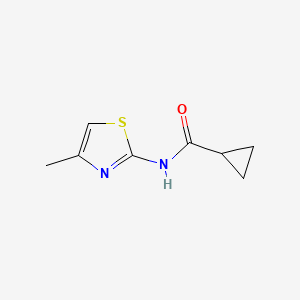

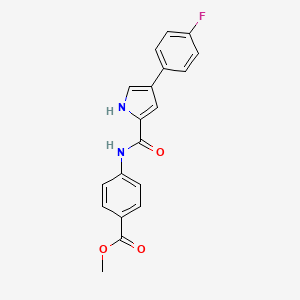

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)

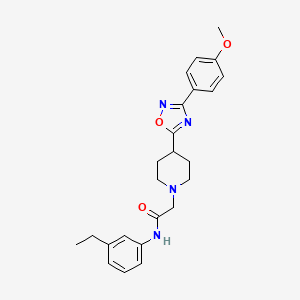

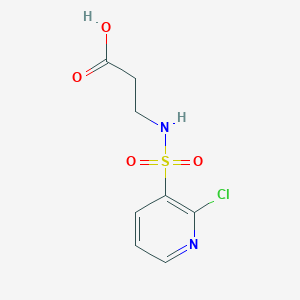

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)